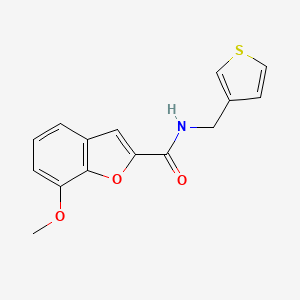

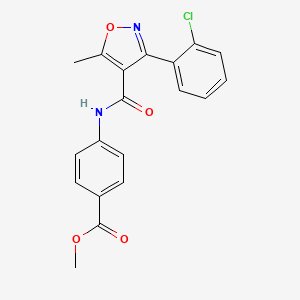

7-甲氧基-N-(噻吩-3-基甲基)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide is a novel thiophene derivative, which is a class of compounds known for their diverse pharmacological activities. Thiophene derivatives have been synthesized and studied for their potential antiarrhythmic, serotonin antagonist, and antianxiety properties, as demonstrated by a series of novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide . These compounds have shown high activity compared to standard drugs such as procaine amide, lidocaine, diazepam, and buspirone .

Synthesis Analysis

The synthesis of thiophene derivatives involves initial reactions of precursor compounds like 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with various organic reagents . The detailed synthesis process includes confirming the structures of the newly synthesized compounds through spectroscopic methods such as IR, 1H NMR, MS spectral data, and elemental analysis . The synthesis of closely related benzamide derivatives has also been reported, which provides insights into the structural characteristics of these compounds .

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including the compound of interest, can be characterized by their conformation and supramolecular aggregation. For instance, closely related benzamide derivatives exhibit a half-chair conformation of the fused six-membered ring, with some showing disorder over two sets of atomic sites . The molecular conformations are similar across different derivatives, but the modes of supramolecular aggregation vary, ranging from chains linked by π-π stacking interactions to complex sheets formed by hydrogen bonds .

Chemical Reactions Analysis

While the specific chemical reactions of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide are not detailed in the provided papers, the general reactivity of thiophene derivatives can be inferred. These compounds are likely to participate in reactions typical of amides and thioureas, such as anion binding, which is enhanced by the presence of intramolecular hydrogen bonds in the N-benzamide moiety . The electron-donating character of substituents like methoxy groups can influence the absorption and charge-transfer nature of the anion binding complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure and substituents. The presence of different substituents on the benzamide ring affects the molecular conformation and disorder, which in turn influences the physical state and solubility . The pharmacological properties, such as antiarrhythmic and antianxiety activities, are determined by the chemical structure, which is confirmed through various spectroscopic techniques . The acute toxicity of these compounds is assessed by determining their LD50, ensuring their safety for further pharmacological studies .

科学研究应用

神经保护和抗氧化活性

一项研究重点关注新型7-甲氧基-N-(取代苯基)苯并呋喃-2-甲酰胺衍生物的合成,评估其神经保护和抗氧化活性。这些衍生物对NMDA诱导的兴奋毒性神经元细胞损伤表现出相当大的保护作用,特定的取代基增强了神经保护作用和抗氧化能力。这表明在神经退行性疾病研究和治疗中具有潜在应用(郑淑朝等,2015)。

抗菌和抗真菌特性

另一项研究探讨了噻吩-3-甲酰胺衍生物,重点介绍了它们的抗菌和抗真菌活性。这些化合物通过特定的结构构型,表现出与微生物和真菌细胞相互作用的能力,为开发新的抗微生物剂提供了一条潜在途径(Vasu 等,2005)。

抗炎和镇痛剂

对源自visnaginone和khellinone的苯并二呋喃基和相关杂环化合物的研究显示出显着的抗炎和镇痛活性。测试了这些化合物对 COX-1/COX-2 抑制潜力的作用,为其作为新型抗炎和镇痛药的使用提供了见解(A. Abu‐Hashem 等,2020)。

抗伤害感受活性

一项研究合成了N-取代的4-芳基-4-氧代-2-[(3-噻吩-2-基)氨基]丁-2-烯酰胺,并评估了它们的抗伤害感受活性。这些发现对于理解疼痛机制和开发新的镇痛化合物至关重要(S. Shipilovskikh 等,2020)。

合成和药用化学

一些研究重点关注苯并呋喃和噻吩衍生物的合成,以用于潜在的治疗应用,包括作为HIV整合酶抑制剂和5-脂氧合酶抑制剂。这些努力强调了苯并呋喃和噻吩骨架在药物发现和开发中的重要性(E. Boros 等,2009),(K. Ohemeng 等,1994)。

安全和危害

未来方向

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents active toward different clinically approved targets . This suggests that “7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide” and similar compounds could have potential applications in drug discovery and development.

作用机制

Target of Action

Benzofuran and thiophene derivatives have been found to bind with high affinity to multiple receptors . They are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran and thiophene derivatives generally work by interacting with their targets and causing changes that lead to their biological effects .

Biochemical Pathways

Benzofuran and thiophene derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Benzofuran and thiophene derivatives have been shown to have a variety of effects at the molecular and cellular level due to their diverse biological activities .

生化分析

Biochemical Properties

7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy

Cellular Effects

The effects of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives have demonstrated strong biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These properties suggest that 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide could be a valuable therapeutic agent in treating various diseases.

Molecular Mechanism

The molecular mechanism of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes, leading to altered cellular functions . These interactions highlight the potential of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide change over time. Studies have shown that benzofuran derivatives exhibit stability and degradation patterns that influence their long-term effects on cellular function . For instance, the stability of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide may affect its efficacy in in vitro and in vivo studies, making it essential to consider these temporal effects when designing experiments.

Dosage Effects in Animal Models

The effects of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide vary with different dosages in animal models. Studies have shown that benzofuran derivatives exhibit threshold effects, with varying degrees of efficacy and toxicity at different doses . High doses of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide may lead to adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. Benzofuran derivatives have been shown to affect metabolic flux and metabolite levels, influencing overall cellular metabolism . These interactions suggest that 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide may play a role in modulating metabolic pathways, making it a potential target for metabolic disorders.

Transport and Distribution

The transport and distribution of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide within cells and tissues are critical for its activity. This compound interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these transport mechanisms is essential for optimizing the therapeutic potential of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide.

Subcellular Localization

The subcellular localization of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide influences its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the precise mechanisms of action of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide and its potential therapeutic applications.

属性

IUPAC Name |

7-methoxy-N-(thiophen-3-ylmethyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c1-18-12-4-2-3-11-7-13(19-14(11)12)15(17)16-8-10-5-6-20-9-10/h2-7,9H,8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAAEHJSNZADLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-Acetylphenyl)piperazin-1-yl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propan-1-one](/img/structure/B2548270.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-naphthamide](/img/structure/B2548276.png)

![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2548282.png)

![Ethyl 4-[[2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2548285.png)